Tris(4-methoxyphenyl)phosphine is an organophosphorus compound with the molecular formula C21H21O3P and a molecular weight of 352.37 g/mol. It appears as a solid at room temperature and is characterized by the presence of three methoxyphenyl groups attached to a central phosphorus atom. This compound is notable for its utility in various
These reactions highlight the compound's versatility as a ligand and its role in facilitating various coupling processes in organic chemistry .
While Tris(4-methoxyphenyl)phosphine is primarily recognized for its applications in synthetic chemistry, limited studies have explored its biological activity. Research indicates that phosphines can exhibit cytotoxic effects on certain cancer cell lines, although specific data on Tris(4-methoxyphenyl)phosphine remains sparse. Further investigation into its potential pharmacological properties could be beneficial .
The synthesis of Tris(4-methoxyphenyl)phosphine typically involves:
These methods illustrate the compound's accessibility for synthetic chemists .
Tris(4-methoxyphenyl)phosphine finds numerous applications in various fields:
Interaction studies involving Tris(4-methoxyphenyl)phosphine often focus on its role as a ligand in coordination chemistry. Research has demonstrated that it can stabilize metal complexes, influencing their reactivity and selectivity in catalysis. Additionally, studies on its interactions with various substrates provide insights into its mechanistic pathways during catalytic processes .
Tris(4-methoxyphenyl)phosphine has several structural analogs that share similar properties but differ in their functional groups or substituents. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Tris(phenyl)phosphine | C18H15P | Lacks methoxy groups; used extensively in catalysis. |
Tris(3-methylphenyl)phosphine | C21H23P | Similar structure; methyl substitution affects reactivity. |
Tris(2-naphthyl)phosphine | C27H21P | Larger aromatic system; used in niche synthetic applications. |
The uniqueness of Tris(4-methoxyphenyl)phosphine lies in its methoxy substituents, which enhance solubility and reactivity compared to other phosphines, making it particularly effective in specific catalytic applications .
Tris(4-methoxyphenyl)phosphine, a tertiary arylphosphine with the formula (CH₃OC₆H₄)₃P, emerged as a specialized ligand in organometallic chemistry during the latter half of the 20th century. Its development parallels advancements in cross-coupling reactions, particularly the Suzuki–Miyaura coupling, where electron-rich phosphine ligands are critical for stabilizing palladium catalysts. While triphenylphosphine (PPh₃) dominated early catalytic applications, the need for ligands with tailored electronic and steric properties drove the exploration of substituted arylphosphines. Tris(4-methoxyphenyl)phosphine’s methoxy groups provide moderate electron-donating effects without excessive steric hindrance, positioning it as a versatile intermediate in homogeneous catalysis.
The compound’s significance lies in its role as a precursor to ligands in asymmetric catalysis and its use in polymerization reactions. Early studies highlighted its stability under oxidative conditions and compatibility with palladium complexes, making it suitable for industrial-scale syntheses.
Property | Value | Source |
---|---|---|
IUPAC Name | Tris(4-methoxyphenyl)phosphane | |
CAS Number | 855-38-9 | |
Molecular Formula | C₂₁H₂₁O₃P | |
Molecular Weight | 352.37 g/mol | |
Synonyms | Trianisylphosphine, Tris(p-anisyl)phosphine |
The compound’s structure features three 4-methoxyphenyl groups bonded to a central phosphorus atom, creating a trigonal pyramidal geometry. The methoxy substituents occupy the para positions, minimizing steric clashes and enabling efficient π-backdonation to metal centers.
Tris(4-methoxyphenyl)phosphine occupies a niche between sterically demanding ligands (e.g., tris(2,4,6-trimethoxyphenyl)phosphine) and less hindered analogs (e.g., triphenylphosphine). Its electronic profile—moderate electron donation via methoxy groups—makes it effective in stabilizing low-coordinate metal complexes while avoiding excessive oxidation susceptibility.
Comparison with Related Phosphines
Ligand | Electron Donating | Steric Bulk | Key Applications |
---|---|---|---|
Tris(4-methoxyphenyl)phosphine | Moderate | Low-to-moderate | Suzuki coupling, polymerization |
Triphenylphosphine (PPh₃) | Moderate | Low | Wittig reaction, cross-couplings |
Tris(2,4,6-trimethoxyphenyl)phosphine | High | High | Oxa-Michael polymerizations |
This positioning underscores its utility in reactions requiring balanced electronic and steric properties.
Tris(4-methoxyphenyl)phosphine possesses the molecular formula C₂₁H₂₁O₃P with a molecular weight of 352.36-352.37 grams per mole [2] [4] [5]. The compound's Chemical Abstracts Service registry number is 855-38-9, and it is also known by the International Union of Pure and Applied Chemistry name tris(4-methoxyphenyl)phosphane [4] [6]. The linear formula representation is (CH₃OC₆H₄)₃P, clearly indicating the three identical 4-methoxyphenyl substituents attached to the central phosphorus atom [1] [2].
The compound's structural identifiers include the InChI key UYUUAUOYLFIRJG-UHFFFAOYSA-N and the simplified molecular-input line-entry system representation COc1ccc(cc1)P(c2ccc(OC)cc2)c3ccc(OC)cc3 [2] [4] [6]. These identifiers provide unique digital fingerprints for the compound in chemical databases and computational applications.
Table 1: Molecular Properties of Tris(4-methoxyphenyl)phosphine
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁O₃P |
Molecular Weight | 352.36-352.37 g/mol |
Chemical Abstracts Service Number | 855-38-9 |
InChI Key | UYUUAUOYLFIRJG-UHFFFAOYSA-N |
Melting Point | 131-134°C |
Physical State | White to light yellow crystalline powder |
Crystallographic studies reveal that tris(4-methoxyphenyl)phosphine adopts a distinctive molecular architecture in the solid state [7] [8] [9]. The compound crystallizes in various forms depending on the specific conditions and the presence of solvent molecules. In palladium complexes containing this ligand, detailed structural parameters have been determined through single-crystal X-ray diffraction analysis [8] [9].
The phosphorus atom in tris(4-methoxyphenyl)phosphine exhibits a distorted tetrahedral geometry when coordinated to metal centers, with the lone pair occupying one coordination site [10] [11]. The distortion arises from the steric interactions between the bulky aryl substituents and the electronic effects of the methoxy groups. Crystal structure determinations of related selenide derivatives provide insight into the conformational preferences of the free ligand [10] [11].
In the tris(4-methoxyphenyl)phosphine selenide structure, the torsion angles relative to the phosphorus-selenium bond are 35.62°, 35.07°, and 44.50° for the three aryl rings [10] [11]. This propeller-like arrangement minimizes steric repulsion between the phenyl substituents while maintaining optimal orbital overlap. The cone angle, defined as the angle swept out by the phenyl rings during rotation around the phosphorus center, measures approximately 128.2° [11].
Table 2: Selected Crystallographic Parameters
Parameter | Value | Reference |
---|---|---|
Torsion Angles (P=Se bond) | 35.62°, 35.07°, 44.50° | [10] [11] |
Cone Angle | 128.2° | [11] |
Methoxy Group Alignment | Near coplanar with phenyl rings | [11] |
C-O Bond Angles with Phenyl Plane | 5.7°, 1.5°, 5.7° | [11] |
The 2-methoxyphenyl isomer, with the Chemical Abstracts Service number 4731-65-1, exhibits different physical properties compared to the 4-methoxyphenyl derivative [13]. This ortho-substituted compound has a melting point of 198-204°C, significantly higher than the para isomer's melting point of 131-134°C [13] [5]. The positional differences in methoxy group placement result in distinct steric and electronic environments around the phosphorus center.
Table 3: Isomeric Variations of Tris(methoxyphenyl)phosphine
Isomer | Chemical Abstracts Service Number | Melting Point | Molecular Weight |
---|---|---|---|
Tris(4-methoxyphenyl)phosphine | 855-38-9 | 131-134°C | 352.36 g/mol |
Tris(2-methoxyphenyl)phosphine | 4731-65-1 | 198-204°C | 352.37 g/mol |
Tris(3-methoxyphenyl)phosphine | Not specified | Not specified | 352.37 g/mol |
The conformational behavior of tris(4-methoxyphenyl)phosphine is governed by the interplay between steric repulsion among the aryl substituents and electronic effects arising from the methoxy groups [16] [10]. Computational studies have revealed multiple stable conformations, with energy differences determined by the relative orientations of the phenyl rings and methoxy substituents [16].
The methoxy groups in tris(4-methoxyphenyl)phosphine preferentially adopt orientations that are nearly coplanar with their respective phenyl rings [11]. This planar arrangement facilitates conjugation between the methoxy oxygen lone pairs and the aromatic π-system, providing additional electronic stabilization. The angles between the phenyl ring planes and the carbon-oxygen bonds of the methoxy groups typically range from 1.5° to 5.7°, indicating minimal deviation from planarity [11].
Conformational analysis studies have identified a propeller-like arrangement as the preferred three-dimensional structure [10] [11]. In this configuration, the three phenyl rings are twisted relative to each other to minimize steric interactions while maintaining favorable electronic interactions. The torsion angles between adjacent phenyl rings and the central phosphorus atom reflect this balance between steric and electronic factors.
Table 4: Conformational Parameters
Parameter | Value Range | Structural Significance |
---|---|---|
Methoxy-Phenyl Planarity | 1.5°-5.7° deviation | Facilitates π-conjugation |
Inter-ring Torsion Angles | 35°-45° | Minimizes steric repulsion |
Propeller Twist | Systematic rotation | Optimizes orbital overlap |
The stereoelectronic properties of tris(4-methoxyphenyl)phosphine are fundamentally influenced by the electron-donating nature of the para-methoxy substituents [17] [18] [19]. These methoxy groups enhance the electron density at the phosphorus center through both inductive and resonance effects, making the compound a stronger σ-donor compared to triphenylphosphine [17] [18].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides direct evidence of the electronic environment around the phosphorus nucleus [20] [21]. The chemical shift of tris(4-methoxyphenyl)phosphine in deuterated chloroform appears at approximately -9.82 parts per million relative to phosphoric acid, indicating increased electron density compared to less substituted analogs [20]. This upfield shift reflects the electron-donating influence of the methoxy substituents.
The electronic effects of the methoxy groups manifest in the compound's reactivity and coordination behavior [18] [19]. Quantitative assessments using molecular electrostatic potential calculations reveal that the methoxy substituents increase the nucleophilicity of the phosphorus center [22]. This enhanced nucleophilicity translates to stronger metal-phosphorus bonds in coordination complexes and increased catalytic activity in certain applications.
The highest occupied molecular orbital energy levels provide additional insight into the electronic structure [19]. Computational studies indicate that the highest occupied molecular orbital energy increases from -5.91 electron volts for triphenylphosphine to -5.42 electron volts for tris(4-methoxyphenyl)phosphine, consistent with the electron-donating effects of the methoxy substituents [19].
Table 5: Stereoelectronic Parameters
Parameter | Value | Measurement Method |
---|---|---|
³¹P Nuclear Magnetic Resonance Shift | -9.82 ppm | Nuclear magnetic resonance spectroscopy |
Highest Occupied Molecular Orbital Energy | -5.42 eV | Density functional theory calculations |
Electronic Parameter Classification | (+Eeff, +Seff) | Computational analysis |
Tolman Electronic Parameter | Not specified | Infrared spectroscopy |
Tris(4-methoxyphenyl)phosphine is a solid compound at room temperature [1] [2] [3]. The compound appears as a crystalline powder with a characteristic white to pale yellow color [1] [2] [3] [4] [5]. Some suppliers describe it as ranging from white to light yellow crystalline powder [3] [6], while others note it can appear as white to yellow to orange powder to crystal [5]. The compound maintains its solid crystalline structure under normal storage conditions and exhibits a well-defined melting point range.
The solubility characteristics of Tris(4-methoxyphenyl)phosphine are well-documented across multiple sources. The compound is insoluble in water [1] [2] [7] [8], which is consistent with its hydrophobic aromatic structure containing three methoxy-substituted phenyl rings.
In contrast, the compound demonstrates solubility in organic solvents, particularly methanol [7] and dichloromethane [9]. This solubility profile is typical for organophosphorus compounds with aromatic substituents, where the organic nature of the molecule favors dissolution in organic media while being incompatible with aqueous environments.
Solvent Type | Solubility | Reference |
---|---|---|
Water | Insoluble | [1] [2] [7] [8] |
Methanol | Soluble | [7] |
Dichloromethane | Soluble | [9] |
The thermal behavior of Tris(4-methoxyphenyl)phosphine has been characterized through multiple analytical techniques. The compound exhibits a melting point range of 130-135°C [1] [2] [3] [5], with most sources reporting the specific range as 131-134°C [1] [2] [3]. The boiling point is predicted to be 457.8 ± 40.0°C [1] using computational methods, though experimental verification of this value is not available in the literature.
Regarding thermal stability, the compound may undergo decomposition upon heating [10] [11] [12], particularly when exposed to elevated temperatures or in the presence of moisture. Safety data sheets indicate that thermal decomposition can lead to the release of irritating and toxic gases and vapors [10] [11]. However, specific decomposition temperatures have not been definitively established in the available literature.
Thermal Property | Value | Method | Reference |
---|---|---|---|
Melting Point | 131-134°C | Experimental | [1] [2] [3] |
Boiling Point | 457.8 ± 40.0°C | Predicted | [1] |
Decomposition Temperature | Not specified | - | [10] [11] [12] |
Tris(4-methoxyphenyl)phosphine demonstrates significant air sensitivity [1] [2] [8], which is a common characteristic of tertiary phosphines. The compound is prone to oxidation in air, potentially forming the corresponding phosphine oxide. This sensitivity necessitates special storage and handling procedures to maintain compound integrity.
The compound also exhibits moisture sensitivity [10], requiring storage in dry conditions [10] [13]. Multiple suppliers recommend storage under inert atmosphere conditions, such as nitrogen or argon [1] [9], and in tightly closed containers [9]. The recommended storage temperature ranges from room temperature to 2-10°C [13], with some sources specifying storage away from direct sunlight [10] and in well-ventilated areas [11] [12].
Storage recommendations include:
Tris(4-methoxyphenyl)phosphine has been characterized using various spectroscopic techniques, providing comprehensive structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound has been analyzed using ¹H NMR, ¹³C NMR, and ³¹P NMR techniques [14] [15]. The ³¹P NMR data is particularly valuable for phosphorus-containing compounds, with chemical shift information available in spectroscopic databases [15]. The NMR spectra confirm the molecular structure and provide insights into the electronic environment of the phosphorus atom and aromatic rings.
Mass Spectrometry: The compound exhibits a molecular ion peak at m/z 352 [16], consistent with its molecular weight of 352.36 g/mol. The electron ionization mass spectrum has been documented in the NIST Mass Spectrometry Database [16], providing fragmentation patterns characteristic of triarylphosphine compounds.
Infrared Spectroscopy: The infrared spectrum shows characteristic absorption bands [2] [7], including phosphorus-aryl stretching vibrations and methoxy group absorptions. The IR spectrum serves as a fingerprint for compound identification and purity assessment [2] [7].
UV-Visible Spectroscopy: UV absorption data is available in spectroscopic databases [14], reflecting the extended conjugation in the aromatic system. The UV-Visible spectrum provides information about the electronic transitions in the molecule.
Spectroscopic Technique | Key Features | Database/Reference |
---|---|---|
¹H NMR | Aromatic proton signals, methoxy groups | [14] [15] |
¹³C NMR | Carbon framework characterization | [14] [15] |
³¹P NMR | Phosphorus chemical shift data | [15] |
Mass Spectrometry | Molecular ion at m/z 352 | [16] |
Infrared | P-Ar stretching, methoxy bands | [2] [7] |
UV-Visible | Electronic transitions | [14] |
Irritant